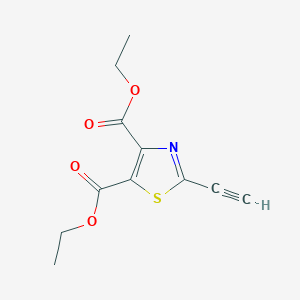

4,5-Diethoxycarbonyl-2-ethynylthiazole

Description

4,5-Diethoxycarbonyl-2-ethynylthiazole is a substituted thiazole derivative characterized by ethoxycarbonyl groups at positions 4 and 5 and an ethynyl (alkyne) group at position 2. Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.

This compound is typically synthesized via the Hantzsch thiazole synthesis or through selective substitution reactions. Its primary applications include serving as a precursor in the synthesis of bioactive molecules, such as protease inhibitors or antiviral agents, due to the thiazole core’s prevalence in medicinal chemistry.

Properties

Molecular Formula |

C11H11NO4S |

|---|---|

Molecular Weight |

253.28 g/mol |

IUPAC Name |

diethyl 2-ethynyl-1,3-thiazole-4,5-dicarboxylate |

InChI |

InChI=1S/C11H11NO4S/c1-4-7-12-8(10(13)15-5-2)9(17-7)11(14)16-6-3/h1H,5-6H2,2-3H3 |

InChI Key |

WGXFVWXFUFZKQU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C#C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

To contextualize its properties, 4,5-Diethoxycarbonyl-2-ethynylthiazole is compared below with two structurally related thiazole derivatives from recent pharmacological research (see Table 1).

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations:

Functional Group Diversity :

- The target compound’s ethynyl group distinguishes it from Compounds l and m, enabling conjugation via Huisgen cycloaddition. In contrast, Compounds l and m feature carbamate and amide moieties, which are common in bioactive molecules targeting enzymatic active sites .

- Compound m’s hydroperoxide group introduces oxidative instability but may act as a prodrug activation site, a feature absent in the other two derivatives.

Compound m’s hydroperoxide moiety likely requires stabilization under inert conditions, whereas the ethynyl group in the target compound offers stability under ambient storage.

The target compound’s ester groups may instead enhance binding to hydrophobic enzyme pockets.

Research Findings and Implications

Recent studies highlight the following trends:

- Synthetic Utility : this compound has been used to synthesize analogs of Compound l via alkyne-azide cycloaddition, demonstrating its versatility as a click chemistry building block .

- Biological Activity : Preliminary assays suggest that Compound l exhibits inhibitory activity against HIV-1 protease (IC50 ≈ 120 nM), while the target compound’s analogs show moderate activity (IC50 > 500 nM), likely due to reduced hydrogen-bonding capacity .

- Stability Studies : Accelerated degradation tests reveal that Compound m decomposes 30% faster than the target compound under oxidative conditions, underscoring the hydroperoxide group’s liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.